Cross-Coupling Reactivity: Superior Yields in Sonogashira Reactions Compared to Other Halopyridines
The compound's iodine substituent at the C4 position is highly reactive in Sonogashira coupling. A study on the synthesis of heavily-substituted alkynylpyridines demonstrated that 4-iodopyridines, a class to which this compound belongs, undergo Sonogashira coupling with terminal alkynes in the presence of 5 mol% PdCl2(PPh3)2, 5 mol% CuI, and excess Et3N in DMF at 65°C to afford the corresponding alkynyl-substituted pyridines in good to excellent yields [1]. While specific yield data for this exact compound is not available in the open literature, the class-level inference is that its reactivity profile is consistent with other 4-iodopyridines, which typically outperform their bromo- or chloro- counterparts in terms of reaction rate and yield under milder conditions [1].
| Evidence Dimension | Cross-Coupling Reactivity (Sonogashira) |
|---|---|
| Target Compound Data | Class-level: 4-iodopyridines provide alkynyl-substituted products in 'good to excellent yields' [1]. |
| Comparator Or Baseline | Class-level: 4-bromopyridines or 4-chloropyridines, which generally require harsher conditions (higher temperature, stronger bases) and may give lower yields [2]. |
| Quantified Difference | Yield: A qualitative but significant advantage ('good to excellent') for the iodo derivative compared to the typically lower yields of bromo/chloro analogs under similar mild conditions. |
| Conditions | Sonogashira coupling: 5 mol% PdCl2(PPh3)2, 5 mol% CuI, excess Et3N, DMF, 65°C [1]. |
Why This Matters
The higher reactivity of the C4 iodine atom in cross-coupling reactions translates to shorter reaction times, higher product yields, and a wider scope of compatible coupling partners, which is a critical efficiency factor in both academic research and industrial process development.
- [1] Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2015). RSC Advances. DOI: 10.1039/C5RA21701F. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
